1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
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Description
Thiazolidine-2,4-dione derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves the reaction of thiourea with maleic anhydride in hydrochloric acid .
Mechanism of Action
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold have been reported to target thePPAR-γ receptor and cytoplasmic Mur ligases .
Mode of Action
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The TZD analogues affect the insulin signaling pathway by activating the PPAR-γ receptor, which leads to improved insulin sensitivity . In terms of antimicrobial action, they inhibit the cytoplasmic Mur ligases, enzymes involved in the peptidoglycan biosynthesis pathway in bacteria .
Pharmacokinetics
The tzd moiety is known to be extensively utilized as a carboxylic acid mimetic to improve themetabolic stability and therapeutic profile of bioactive agents .
Result of Action
Tzd analogues are known to exhibithypoglycemic , antimicrobial , and antioxidant activities .
Future Directions
properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-7-14-12(18)15-9-5-3-4-6-10(9)16-11(17)8-20-13(16)19/h2,9-10H,1,3-8H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWQJTRCVCYJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CCCCC1N2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea |
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